molecular formula C9H6N2O3 B1343050 3-Formyl-1H-indazole-6-carboxylic acid CAS No. 319474-35-6

3-Formyl-1H-indazole-6-carboxylic acid

Cat. No. B1343050
M. Wt: 190.16 g/mol
InChI Key: HSRKNZOHAZLZKQ-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The formyl group at the 3-position and the carboxylic acid group at the 6-position indicate that this compound has potential reactive sites for further chemical modifications, which can be useful in the synthesis of various pharmaceuticals and materials.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-formylindole-7-carboxylic acid, a related compound, starts from 3-methyl-2-nitrobenzoic acid and involves esterification, condensation, reduction, and a Vilsmeier-Haack reaction, resulting in an overall yield of 53% . Although the exact synthesis of 3-Formyl-1H-indazole-6-carboxylic acid is not detailed in the provided papers, similar synthetic strategies may be employed, considering the structural similarities between the compounds.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. The formyl and carboxylic acid functional groups are likely to influence the electronic distribution and reactivity of the molecule. Single-crystal X-ray diffraction analysis is a common technique used to determine the precise molecular structure of such compounds, as seen in the study of related triazole derivatives .

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions due to their reactive functional groups. For example, the intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can lead to the formation of azolyl-substituted 1H-1,2,4-triazoles . Similarly, alkylation and nitration reactions have been reported for triazole derivatives, indicating the potential for diverse chemical transformations . The formyl group in 3-Formyl-1H-indazole-6-carboxylic acid could also participate in reactions such as the Vilsmeier-Haack formylation or condensation with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-1H-indazole-6-carboxylic acid would be influenced by its functional groups and molecular structure. The presence of the formyl group could increase the compound's reactivity, while the carboxylic acid group could contribute to its acidity and solubility in polar solvents. The exact properties would need to be determined experimentally, but they can be inferred from studies on similar compounds, such as the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which discusses the solubility and reactivity of the triazole ring .

Scientific Research Applications

Chemodivergent Synthesis A study by Bhattacharjee et al. (2021) developed a chemodivergent C-3 functionalization of 2H-indazoles using DMSO and carboxylic acid as sources. This transition-metal-free approach under aerobic conditions allows for the production of formylated indazoles and carboxylic acid esters of indazole derivatives through a proposed radical pathway. The method presents a facile route for the functionalization of indazoles, potentially including 3-Formyl-1H-indazole-6-carboxylic acid, enhancing its utility in synthetic chemistry (Bhattacharjee et al., 2021).

Thermodynamic Properties Research by Orozco-Guareño et al. (2019) focused on the thermodynamic properties of various indazole derivatives, including 1H-indazole-6-carboxylic acid. The study provided valuable insights into the enthalpy of formation in both condensed and gas phases, contributing to a deeper understanding of the energetic and structural influences of carboxylic and acetate groups on these compounds. This knowledge is crucial for the design and synthesis of new materials and drugs (Orozco-Guareño et al., 2019).

N-Heterocyclic Carbene Chemistry A study by Schmidt et al. (2006) explored the pseudo-cross-conjugated mesomeric betaines (PCCMB) derived from indazole, leading to N-heterocyclic carbenes. This research opens up possibilities for using 3-Formyl-1H-indazole-6-carboxylic acid in the synthesis of N-heterocyclic carbenes and amidates, demonstrating the compound's potential in developing novel organic catalysts (Schmidt et al., 2006).

Coordination Chemistry Szmigiel-Bakalarz et al. (2020) synthesized and characterized sodium(I) and lithium(I) coordination polymers with 1H-indazole-3-carboxylic acid, highlighting the structural versatility of indazole derivatives in forming complex architectures. These findings suggest applications of 3-Formyl-1H-indazole-6-carboxylic acid in materials science, particularly in the development of new coordination polymers with potential applications in catalysis, sensing, and light-emitting devices (Szmigiel-Bakalarz et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-formyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRKNZOHAZLZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619278
Record name 3-Formyl-2H-indazole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1H-indazole-6-carboxylic acid

CAS RN

319474-35-6
Record name 3-Formyl-1H-indazole-6-carboxylic acid
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Record name 3-Formyl-2H-indazole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-6-carboxylic acid
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